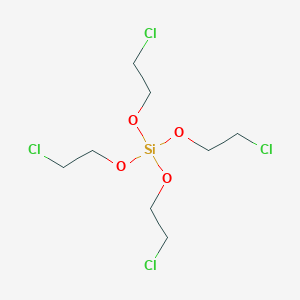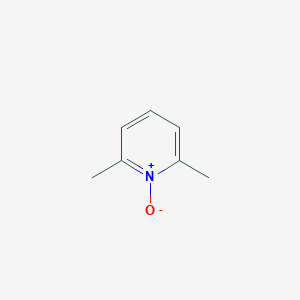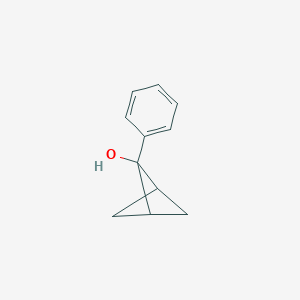
四氢角豆菜碱
描述
Tetrahydrocytisine is a natural product found in Anarthrophyllum elegans, Cristonia biloba, and other organisms with data available.
科学研究应用
酸水解研究:Salikhov 等人(1972 年)的一项研究重点关注四氢角豆菜碱及其 N-衍生物的酸水解。它提出了反应的机理,并发现四氢角豆菜碱的 N-衍生物的取代发生在赤道方向。这项研究很重要,因为它提供了对四氢角豆菜碱在酸性条件下的化学行为和稳定性的见解 (Salikhov 等,1972).
催化配体合成:Philipova 等人(2015 年)的研究利用(-)-角豆菜碱和四氢角豆菜碱合成了新型膦苯甲酰胺配体。这些配体应用于 Pd 催化的不对称烯丙基烷基化,展示了优异的转化率和对映选择性。这说明了四氢角豆菜碱在为特定有机反应创造催化剂中的应用 (Philipova 等,2015).
皮肤病学中的四环素:虽然与四氢角豆菜碱没有直接关系,但对四环素(一类相关化合物)的研究显示了它们的广泛应用。例如,Sapadin 和 Fleischmajer(2006 年)讨论了四环素的非抗生素特性,包括它们在炎症、蛋白水解、血管生成等中的作用。这表明了四氢角豆菜碱等结构相关化合物在各种医学应用中的潜力 (Sapadin 和 Fleischmajer,2006).
线粒体功能损伤:包括四氢角豆菜碱类似物在内的四环素抗生素已被发现会损害线粒体功能。Chatzispyrou 等人(2015 年)的一项研究强调了在实验方法中使用四环素的风险,因为它们会影响线粒体翻译和功能。这项研究对在生物实验中使用四氢角豆菜碱提出了警告 (Chatzispyrou 等,2015).
牙周病治疗:Collins 等人(1989 年)评估了与四氢角豆菜碱相关的盐酸四环素在治疗牙周病中的应用。他们评估了含有四环素的控释复合物的有效性,说明了四氢角豆菜碱相关化合物在口腔健康中的潜在治疗应用 (Collins 等,1989).
作用机制
Mode of Action
It is known that it undergoes chemical modifications, such as arylation by 2-fluoro-5-nitrobenzaldehyde and condensation with 1,3-dimethylbarbituric acid . These modifications may influence its interaction with its targets and the resulting changes in cellular processes.
Biochemical Pathways
It has been suggested that it may be involved in the modification of alkaloids with a secondary amine
Result of Action
属性
IUPAC Name |
7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVYCGMBGRYVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(CNC3)CN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the background and significance of tetrahydrocytisine?
A1: Tetrahydrocytisine (THC) is a quinolizidine alkaloid, a class of naturally occurring nitrogen-containing compounds found in various plants and animals. These alkaloids exhibit diverse biological activities, including cytotoxic, antiviral, antimicrobial, and insecticidal properties []. THC itself has garnered interest for its potential therapeutic applications and serves as a valuable building block in organic synthesis. [, ].
Q2: Can you describe a synthetic route for tetrahydrocytisine?
A2: A concise synthesis of tetrahydrocytisine (5) starts with quinolizidine-2,6-dione as the precursor. This route proceeds through three steps and achieves a reasonable overall yield [].
Q3: What are the potential applications of tetrahydrocytisine derivatives?
A3: Researchers have explored the use of tetrahydrocytisine as a scaffold for novel diazaadamantanes []. These compounds hold promise for various applications, though specific details might be limited at this stage of research.
Q4: Has the fragmentation pattern of tetrahydrocytisine been studied?
A4: Yes, mass spectrometry studies have investigated the fragmentation patterns of tetrahydrocytisine and related quinolizidine alkaloids, offering insights into their structural characteristics [].
Q5: Are there any known biological activities associated with tetrahydrocytisine?
A5: While specific details on tetrahydrocytisine's biological activities might be limited in the provided abstracts, the broader class of quinolizidine alkaloids, to which it belongs, exhibits a wide range of activities. These include antifungal effects, as demonstrated against the plant pathogen Fusarium oxysporum [].
Q6: Are there studies on the chemical modification of tetrahydrocytisine?
A6: Researchers have investigated the acid hydrolysis of tetrahydrocytisine and its N-derivatives, providing insights into its reactivity and potential for structural modifications []. Further exploration involves stereocontrolled T-reactions of (1R,5S,12S)-tetrahydrocytisine derivatives, enabling the synthesis of new analogs with potentially modified biological properties [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


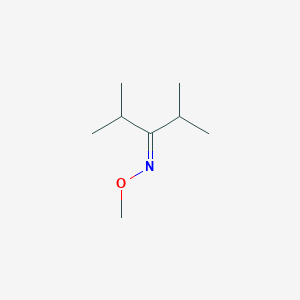

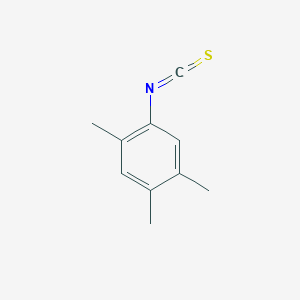
![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)

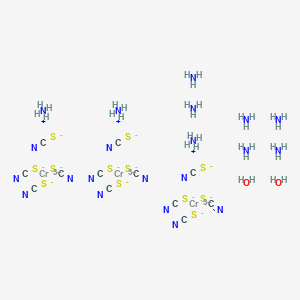
![1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-](/img/structure/B94087.png)
